molecular formula C6H9BrN2 B1428265 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide CAS No. 194608-56-5

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

Cat. No. B1428265
M. Wt: 189.05 g/mol
InChI Key: STIONJAZNXKTOH-UHFFFAOYSA-M
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Description

Pyrazolo-pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridines, has been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .


Molecular Structure Analysis

The structure of similar compounds, such as 1H-pyrazolo[3,4-b]pyridines, has been analyzed . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the yield, melting point, and IR spectrum of a synthesized compound were reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the melting point, NMR spectrum, and HRMS of a synthesized compound were reported .

Scientific Research Applications

Synthesis and Characterization 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide and its derivatives have been explored in various synthetic and characterization studies. For instance, research has demonstrated the electro-catalyzed multicomponent transformation of related compounds in green medium, highlighting an efficient synthesis of pyrazole derivatives (Vafajoo et al., 2015). Similarly, the green synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones using ionic liquids in aqueous media has been reported, showcasing an environmentally friendly approach to constructing heterocyclic compounds (Li et al., 2015). The absolute configuration of nonracemic 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles has also been determined using chiroptical methods, contributing to the understanding of their stereochemical properties (Pušavec Kirar et al., 2016).

Biological and Chemical Properties Studies have delved into the synthesis and evaluation of novel compounds containing the 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium moiety for their potential biological and chemical applications. For example, the synthesis and antibacterial/antioxidant activities of thiazolyl-pyrazole-biscoumarin derivatives have been investigated, showcasing the potential of these compounds in medicinal chemistry (Mahmoodi & Ghodsi, 2017). Another study presented a facile, regioselective synthesis of bicyclic cationic structures with a 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium core, demonstrating their chemical versatility (Pleshchev et al., 2015).

Materials Science and Catalysis In materials science, the title compound and its derivatives have shown utility in catalysis and as intermediates in the synthesis of complex molecules. For instance, the development of new regioselective methods to access bicyclic cationic structures featuring the 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium core has implications for catalytic processes and the synthesis of novel materials (Pleshchev et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds have been studied . For example, the cytotoxic activities of certain compounds against various cell lines were investigated .

Future Directions

The future directions of research on similar compounds could include the design and synthesis of novel derivatives, investigation of their biological activities, and molecular modeling investigations .

properties

IUPAC Name

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.BrH/c1-3-7-5-2-6-8(7)4-1;/h1,3-4H,2,5-6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIONJAZNXKTOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=[N+]2C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 2
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 3
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 4
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 5
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 6
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

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